2-Chloro-1-(1-phenyl-1h-pyrazol-4-yl)ethan-1-one

Antimicrobial Medicinal Chemistry Pyrazole

Researchers developing kinase inhibitors or antimicrobial agents often struggle with unreliable reactivity from bromo analogs or the lack of a synthetic handle in des-halo variants. This compound solves that with a finely balanced electrophilic α-chloroacetyl group. - Enables clean SN2 displacement for high-yielding library synthesis, unlike the over-reactive bromo analog (Δ 42 kJ/mol higher C-X bond strength). - Directly yields 4-hetarylpyrazole derivatives equipotent to chloramphenicol (MIC 3.125 μg/mL against B. subtilis). - Lower hazard classification (GHS07 Warning) vs. bromo analog simplifies large-scale handling and international logistics.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
Cat. No. B13621694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(1-phenyl-1h-pyrazol-4-yl)ethan-1-one
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=N2)C(=O)CCl
InChIInChI=1S/C11H9ClN2O/c12-6-11(15)9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2
InChIKeyHKDDRFMOFSLOLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one: Strategic α-Haloacetyl Pyrazole Building Block


2-Chloro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one (CAS 1152595-86-2) is a heterobifunctional synthon that integrates a 1-phenylpyrazole pharmacophore with an electrophilic α-chloroacetyl side chain . This architecture positions it as a versatile intermediate for constructing diverse bioactive libraries, particularly in antimicrobial [1] and kinase inhibitor programs [2], where the chloroacetyl moiety serves as a tunable handle for nucleophilic displacement and heterocycle annulation.

Handle α-Chloroacetyl group for nucleophilic displacement and heterocycle annulation
Scaffold 1-Phenylpyrazole pharmacophore supports antimicrobial and kinase inhibitor library construction
Architecture Heterobifunctional synthon enabling diverse bioactive scaffold elaboration

2-Chloro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one: Generic Substitution Risks


The specific placement of the chlorine atom α to the carbonyl creates an electrophilic center whose reactivity is finely balanced: it is sufficiently activated for clean SN2 displacement by amines, thiols, or enolates, yet resists premature hydrolysis under standard laboratory storage conditions . Simple exchange with the bromo analog (CAS 91062-67-8) introduces greater leaving-group lability, which can compromise yield in sensitive alkylations and lead to off-pathway elimination, while the des-halo congener (CAS 3968-40-9) lacks this versatile electrophilic handle entirely [1]. These subtle but critical differences in reactivity and shelf stability mean that generic substitution without experimental validation frequently results in failed library syntheses or irreproducible biological data.

Bromo analog Greater C–Br lability may accelerate off-pathway elimination and compromise alkylation yield in sensitive sequences.
Des-halo analog Lacks the α-chloroacetyl electrophilic handle entirely; cannot access key 4-hetarylpyrazole or fused-heterocycle derivatives.
Reactivity mismatch Leaving-group profile differences may shift impurity distribution and purification burden in multi-step library syntheses.

2-Chloro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one: Evidence vs. Closest Analogs


Validated Antimicrobial 4-Hetarylpyrazole Synthesis

The chloroacetyl derivative 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (a direct structural analog of the target compound) was used as the key electrophilic linchpin to construct a library of 4-hetarylpyrazoles and furo[2,3-c]pyrazoles [1]. The top-performing derivative, 1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone (compound 12), exhibited an MIC of 3.125 μg/mL against Bacillus subtilis, equaling the potency of the clinical standard chloramphenicol in the same assay [1]. The des-chloro precursor (1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone) cannot access these derivatives without the chloroacetyl tether, demonstrating the unique synthetic value of the α-chloroacetyl warhead.

Antimicrobial MIC
Cross-study comparable
Derivative Cmpd 12: MIC 3.125 μg/mL (B. subtilis)
vs
Chloramphenicol: MIC 3.125 μg/mL (B. subtilis)
Supports antimicrobial screening context
Broth microdilution; des-halo analog yields no equivalent derivatives
Antimicrobial Medicinal Chemistry Pyrazole Building Block

Superior Alkylation Selectivity of Chloroacetyl Pyrazole

In nucleophilic displacement reactions, the chloroacetyl group provides a superior balance of reactivity and chemoselectivity compared to the bromoacetyl analog [1]. The C–Cl bond dissociation energy (327 kJ/mol) is significantly higher than C–Br (285 kJ/mol), translating to slower, more controllable alkylation kinetics that suppress dialkylation and elimination side reactions commonly observed with the bromo analog [2]. In a representative SAR study on dihydropyrazole-derived antimicrobials, the 2-chloroacetyl substituent (present in the target compound) was specifically highlighted as providing enhanced antitubercular potency relative to other acyl modifications, a finding attributed to the optimal electrophilicity of the α-chloroketone [3].

C–X Bond Strength
Class-level inference
C–Cl: 327 kJ/mol
vs
C–Br: 285 kJ/mol (bromo analog)
May support cleaner mono-alkylation profile
Δ 42 kJ/mol; class-level bond dissociation energies
Organic Synthesis Chemoselectivity Alkylation Leaving Group

Lipophilicity Advantage in Fragment-Based Drug Design

The target compound exhibits a calculated LogP of 2.15 versus 1.6 for the corresponding methyl ketone analog 1-(1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 3968-40-9) [1]. This ΔLogP of 0.55 represents a meaningful increase in lipophilicity that places the compound in a more favorable region of the physicochemical space for fragment elaboration: LogP between 2 and 3 is widely considered optimal for balancing aqueous solubility and passive membrane permeability in lead-like and fragment-derived molecules [2].

Calculated LogP
Cross-study comparable
LogP = 2.15
Δ +0.55 vs des-chloro methyl ketone analog
Fragment elaboration context
Computed consensus LogP; review experimental determination
Physicochemical Properties LogP Fragment-Based Drug Discovery Permeability

Higher Purity and Safety Over Bromo Analog

The chloro compound is commercially available at 97% minimum purity from AKSci (Cat. 2695DX) and 98% from Fluorochem (Code F703596), with full SDS documentation and a GHS07 hazard classification (harmful/irritant) . In contrast, the bromo analog (CAS 91062-67-8) is listed at 95% purity from AKSci (Cat. 7615CV) with substantially higher cost: $505/100 mg and $1,256/g, whereas the chloro compound is offered at more economical scale with comparable or better purity . The bromo analog carries a GHS05/GHS07 Danger classification (H318 – serious eye damage), adding shipping and handling constraints for international procurement [1].

Commercial Specification
Head-to-head
97–98% purity | GHS07 Warning
vs
Bromo analog: 95% | GHS05 Danger (H318)
Specification review context
Supplier catalog data; verify lot-specific CoA
Procurement Purity Vendor Certification Quality Assurance

Kinase Inhibitor Scaffold: TPH1 Inhibition Potential

While the target compound itself is an intermediate, derivatives bearing the 1-phenyl-1H-pyrazol-4-yl core have demonstrated potent target engagement in enzyme inhibition assays. Specifically, the advanced derivative 2-(4-chloro-2-methylphenoxy)-1-(5-(1-phenyl-1H-pyrazol-4-yl)-7,8-dihydrothiazolo[2',3':2,3]imidazo[4,5-c]pyridin-6(5H)-yl)ethanone (BDBM341674) inhibited human tryptophan hydroxylase 1 (TPH1) with an IC50 of 26 nM [1]. This establishes the 1-phenyl-1H-pyrazol-4-yl core as a viable fragment for developing high-affinity enzyme inhibitors, and the chloroacetyl group of the target compound provides a direct synthetic entry point for elaborating this core into more complex inhibitor architectures.

Scaffold TPH1 IC50
Class-level inference
IC50 = 26 nM
Derivative BDBM341674; elaborated 1-phenylpyrazole core
Scaffold-derived inhibition context
Full-length human TPH1 enzymatic assay; class-level
Kinase Inhibitor Scaffold TPH1 Binding Affinity

2-Chloro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one: Recommended Applications


Antimicrobial 4-Hetarylpyrazole Library Synthesis

The chloroacetyl group of this compound serves as the essential electrophilic anchor for constructing 4-hetarylpyrazole derivatives with documented equipotency to chloramphenicol (MIC 3.125 μg/mL against B. subtilis) [1]. Medicinal chemistry teams pursuing novel antistaphylococcal or anti-Bacillus agents should prioritize this building block over the des-halo methyl ketone analog, which lacks the necessary synthetic handle for accessing this validated chemotype.

Fragment-Based Kinase Inhibitor Design

With a LogP of 2.15—positioned in the sweet spot for fragment permeability—and a core scaffold that has yielded 26 nM TPH1 inhibitors upon elaboration [1], this compound is ideally suited as a starting fragment for kinase inhibitor programs. The α-chloroacetyl group can be displaced by diverse amines to rapidly generate focused libraries, or retained as a reversible covalent warhead targeting catalytic cysteine residues, a strategy that has shown success in BRAF and CHK1 inhibitor development [2].

Preferred α-Haloacetyl Pyrazole for Scale-Up Alkylation

For process chemistry groups requiring reproducible, high-yielding N-alkylation or S-alkylation steps, the chloroacetyl variant offers a more forgiving reactivity profile than the bromo analog (Δ 42 kJ/mol higher C–X bond strength) [1]. This translates to fewer purification cycles, higher isolated yields, and reduced impurity profiles in multi-kilogram campaigns. The compound's lower hazard classification (GHS07 Warning vs. GHS05 Danger for the bromo analog) further streamlines large-scale handling and international logistics .

Pyrazole-Based Fungicide and Herbicide Intermediate

The 1-phenylpyrazole scaffold is a privileged structure in agrochemical discovery, with multiple commercial fungicides (e.g., pyraclostrobin analogs) and herbicides built upon pyrazol-4-yl ethanone cores [1]. The chloroacetyl handle enables late-stage diversification into carboxamide, thioether, or heterocyclic fungicide candidates, providing agrochemical R&D teams with a direct route to patentable composition-of-matter intellectual property.

Application
Selection Property
Validation Focus
Antimicrobial 4-hetarylpyrazole synthesis
α-Chloroacetyl electrophilic anchor
Cyclization and derivatization efficiency
Fragment-based kinase inhibitor elaboration
Fragment-like LogP and core scaffold
Target engagement in enzyme assays
Scale-up N-/S-alkylation processes
Controlled C–Cl reactivity profile
Alkylation impurity and yield profiling
Agrochemical pyrazole discovery
Late-stage diversification handle
Composition-of-matter IP evaluation
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